A Comprehensive Technical Guide to N-(2,5-Dibromophenyl)benzamide: Properties, Synthesis, and Potential Applications
A Comprehensive Technical Guide to N-(2,5-Dibromophenyl)benzamide: Properties, Synthesis, and Potential Applications
Abstract
N-(2,5-Dibromophenyl)benzamide is a halogenated aromatic amide, a class of compounds recognized for its versatile chemical reactivity and significant potential in medicinal chemistry and materials science. The benzamide scaffold is a cornerstone in the development of numerous pharmacologically active agents, exhibiting properties ranging from antimicrobial to anticancer and anticonvulsant activities.[1][2] This technical guide provides an in-depth analysis of N-(2,5-Dibromophenyl)benzamide, covering its fundamental physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its anticipated spectral characteristics. Furthermore, we delve into the compound's chemical reactivity, highlighting its utility as a building block for more complex molecular architectures, and discuss its potential applications in drug discovery and research, grounded in the established biological significance of the benzamide class. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of this valuable chemical entity.
Core Molecular Identity
N-(2,5-Dibromophenyl)benzamide belongs to the N-arylbenzamide family. Its structure is characterized by a central amide linkage connecting a benzoyl group to a dibrominated aniline moiety. The strategic placement of two bromine atoms on the phenyl ring provides reactive handles for further chemical modification, making it a particularly valuable intermediate in synthetic chemistry.
Chemical Structure
Caption: Structure of N-(2,5-Dibromophenyl)benzamide.
Key Identifiers
For unambiguous identification and sourcing, the following identifiers are critical.
| Property | Value | Reference |
| CAS Number | 860555-85-7 | [3] |
| Molecular Formula | C₁₃H₉Br₂NO | [3] |
| Molecular Weight | 355.03 g/mol | [3] |
| MDL Number | MFCD20045556 | [3] |
Physicochemical and Computed Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value / Description | Rationale / Reference |
| Physical State | Expected to be an off-white to light brown solid at room temperature. | Based on similar benzamide compounds.[1][4] |
| Solubility | Expected to be poorly soluble in water, but soluble in many organic solvents such as DMSO, DMF, and chlorinated solvents. | The parent compound, benzamide, is slightly soluble in water, but the large, nonpolar dibromophenyl group significantly increases lipophilicity.[4] |
| Storage | Store sealed in a dry, room-temperature environment. | [3] |
| XLogP3-AA (Computed) | ~4.5 - 5.5 | This value indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. The value is estimated based on similarly halogenated structures like 2,5-dibromo-N-(2,4-dibromophenyl)benzamide, which has a computed XLogP3 of 5.5.[5] |
| Hydrogen Bond Donor | 1 (from the N-H group) | [5] |
| Hydrogen Bond Acceptor | 1 (from the C=O group) | [5] |
Synthesis and Characterization
The synthesis of N-(2,5-Dibromophenyl)benzamide is most reliably achieved via the acylation of 2,5-dibromoaniline with benzoyl chloride. This is a variation of the well-established Schotten-Baumann reaction, which is a robust and high-yielding method for amide formation.
Synthetic Workflow
The reaction proceeds by the nucleophilic attack of the primary amine (2,5-dibromoaniline) on the electrophilic carbonyl carbon of the acid chloride (benzoyl chloride). A mild base is typically added to neutralize the HCl byproduct, driving the reaction to completion.
Caption: General workflow for the synthesis of N-(2,5-Dibromophenyl)benzamide.
Detailed Experimental Protocol
This protocol is adapted from general procedures for N-benzamide synthesis and is designed to be self-validating through in-process controls like TLC monitoring.[1]
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Materials:
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2,5-Dibromoaniline (1.0 eq)
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Benzoyl chloride (1.05 eq)
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Anhydrous Dichloromethane (CH₂Cl₂)
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Triethylamine (TEA) or Pyridine (1.2 eq)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (Brine) solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Ethyl Acetate (EtOAc) and Hexanes for chromatography/recrystallization
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-
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2,5-dibromoaniline (1.0 eq) in anhydrous CH₂Cl₂. Cool the solution to 0 °C using an ice bath.
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Causality: Anhydrous conditions are crucial as benzoyl chloride readily hydrolyzes with water. Cooling the reaction controls the initial exothermic reaction between the amine and acid chloride.
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-
Base and Reagent Addition: To the stirred solution, add triethylamine (1.2 eq). Subsequently, add benzoyl chloride (1.05 eq) dropwise via a syringe, ensuring the internal temperature remains below 5 °C.
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Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the equilibrium towards the product.
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-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
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Work-up: Quench the reaction by adding deionized water or 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ or EtOAc (3x).
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Washing: Combine the organic extracts and wash successively with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
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Causality: The HCl wash removes any unreacted triethylamine. The NaHCO₃ wash removes any residual benzoyl chloride and benzoic acid. The brine wash helps to remove residual water from the organic layer.
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-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude solid can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography on silica gel to afford the pure N-(2,5-Dibromophenyl)benzamide.
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Anticipated Spectroscopic Characterization
While specific spectra for this compound are not provided in the search results, its structure allows for the confident prediction of key spectroscopic features.
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¹H NMR (in CDCl₃ or DMSO-d₆):
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Amide Proton (N-H): A broad singlet is expected, typically downfield (δ 8.5-10.5 ppm), due to hydrogen bonding and the deshielding effect of the carbonyl group.
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Aromatic Protons: Complex multiplets are expected in the aromatic region (δ 7.0-8.5 ppm). The benzoyl group will show signals for its 5 protons. The dibromophenyl ring will show signals for its 3 protons, with splitting patterns dictated by their positions relative to each other and the bromine atoms.
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-
¹³C NMR (in CDCl₃ or DMSO-d₆):
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Carbonyl Carbon (C=O): A signal is expected in the range of δ 165-170 ppm.
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Aromatic Carbons: Multiple signals will be present in the δ 110-140 ppm range. Carbons directly attached to bromine (C-Br) will be shifted relative to other aromatic carbons.
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-
Infrared (IR) Spectroscopy (KBr pellet or ATR):
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): The spectrum will show a characteristic cluster for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will result in three peaks:
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[M]⁺ (containing two ⁷⁹Br atoms)
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[M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br)
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[M+4]⁺ (containing two ⁸¹Br atoms)
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The relative intensity of these peaks will be approximately 1:2:1, which is a definitive indicator of a dibrominated compound.
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Chemical Reactivity and Stability
The reactivity of N-(2,5-Dibromophenyl)benzamide is dominated by the amide linkage and the two carbon-bromine bonds.
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Amide Bond Hydrolysis: The amide bond is stable under neutral conditions but can be hydrolyzed back to benzoic acid and 2,5-dibromoaniline under strong acidic or basic conditions with heating.
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Palladium-Catalyzed Cross-Coupling: The C-Br bonds are prime sites for forming new carbon-carbon or carbon-heteroatom bonds. This makes the molecule an excellent substrate for reactions such as:
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Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.
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Buchwald-Hartwig Amination: Reaction with amines to introduce new amino groups.
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Sonogashira Coupling: Reaction with terminal alkynes. This reactivity is the cornerstone of its utility as a building block for creating libraries of diverse and complex molecules for screening.
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Stability: The compound is stable under normal laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place to prevent hydrolysis.[3]
Potential Applications in Research and Development
While specific applications for N-(2,5-Dibromophenyl)benzamide itself are not widely documented, its value lies in its role as a versatile chemical intermediate and its membership in the pharmacologically significant benzamide class.
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Scaffold for Drug Discovery: Benzamide derivatives are known to possess a wide array of biological activities, including anti-inflammatory, anticonvulsant, and prokinetic effects.[1][2] N-(2,5-Dibromophenyl)benzamide serves as an ideal starting point for synthesizing novel derivatives for high-throughput screening against various biological targets.
-
Intermediate for Complex Synthesis: The dual C-Br bonds allow for sequential or differential cross-coupling reactions, enabling the construction of complex, multi-functionalized molecules that would be difficult to access through other routes. This is particularly relevant in the synthesis of enzyme inhibitors and receptor modulators, where precise spatial arrangement of functional groups is key.[8]
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Materials Science: The rigid, aromatic structure could be incorporated into polymers or macrocycles for applications in materials science, although this area is less explored than its medicinal chemistry potential.
Safety and Handling
No specific toxicology data for N-(2,5-Dibromophenyl)benzamide is available. Therefore, it must be handled with the standard precautions for a novel chemical entity, assuming potential hazards based on its structural class.
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General Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[9][10] Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
-
Potential Hazards (Inferred from Benzamide):
-
The parent compound, benzamide, is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and is suspected of causing genetic defects (Germ cell mutagenicity, Category 2).[11] It is prudent to handle N-(2,5-Dibromophenyl)benzamide as if it possesses similar or greater toxicity.
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air.
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In Case of Skin Contact: Immediately wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical advice.[10][12]
-
References
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). ResearchGate. Available at: [Link]
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Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ACS Omega. Available at: [Link]
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2,5-dibromo-N-(2,4-dibromophenyl)benzamide. PubChem. Available at: [Link]
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Benzamide. Wikipedia. Available at: [Link]
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Benzamide, N,N-dipropyl-. PubChem. Available at: [Link]
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Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. (2025). ResearchGate. Available at: [Link]
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BENZAMIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]
- Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl). Google Patents.
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N-(2,5-Dibromophenyl)acetamide. PubChem. Available at: [Link]
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Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. The Royal Society of Chemistry. Available at: [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Available at: [Link]
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